Dihydrochalcone
Overview
Description
Dihydrochalcone (DHC) is an organic compound with the formula C6H5C(O)(CH2)2C6H5 . It is the reduced derivative of chalcone and is a white solid that is soluble in many organic solvents . Some derivatives of DHC occur in nature and have attracted attention as drugs .
Synthesis Analysis
Dihydrochalcones can be derived from flavonones by a ring-opening reaction which occurs in the presence of alkali . The chemistry of chalcones is still an attraction among the organic chemists due to the open-chain model and the feature of skeletal modification to produce a new class of organic compounds .Molecular Structure Analysis
Dihydrochalcone has a molecular formula of C15H14O . It is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system .Chemical Reactions Analysis
Dihydrochalcones may undergo redox-based reactions, especially electron transfer (ET) and hydrogen atom transfer (HAT), as well as radical adduct formation, to exert their antioxidant action .Physical And Chemical Properties Analysis
Dihydrochalcone is a white solid with a density of 1.0614 g/cm3 . It has a melting point of 72–75 °C . The molecular weight of dihydrochalcone is 210.27 g/mol .Scientific Research Applications
Phlorizin and Its Pharmacological Actions
Phlorizin, a natural dihydrochalcone found in fruit trees, is known for its ability to induce renal glycosuria and block intestinal glucose absorption. This is achieved through the inhibition of the sodium-glucose symporters in the proximal renal tubule and small intestine mucosa, highlighting its significance in diabetes/metabolism research (Ehrenkranz et al., 2005).
Antioxidant Activities of Dihydrochalcones
Dihydrochalcones exhibit superior antioxidant activities compared to their flavanone counterparts. Their effectiveness against stable free radicals and lipid peroxidation showcases their potential in nutritional and pharmacological applications (Nakamura et al., 2003).
Pharmacological Properties and Development Potential
Dihydrochalcones are highlighted for their multifactorial pharmacological effects, including antidiabetic, antitumor, and antioxidant properties. Despite their low natural abundance and bioavailability, chemomicrobial and enzymatic modifications are suggested to enhance their therapeutic potential (Stompor et al., 2019).
Metabolic Engineering for Production
Metabolic engineering in Saccharomyces cerevisiae has been explored for the de novo production of dihydrochalcones. This approach allows for the biosynthesis of compounds with antioxidant, antidiabetic, or sweetening properties, demonstrating a sustainable method for producing these valuable metabolites (Eichenberger et al., 2017).
Biosynthetic Pathway and Engineering
Understanding the biosynthetic pathway of dihydrochalcones in plants and their metabolic engineering in microbial hosts can lead to increased production. This knowledge is crucial for exploiting their potential in agriculture and human health (Ibdah et al., 2017).
Potential in Alzheimer’s Disease and Antitumor Activity
Dihydrochalcones have shown promise as potential leads for Alzheimer’s disease therapy and possess significant antitumor activities. These findings support their further exploration as therapeutic agents in neurodegenerative and cancer treatments (Viet et al., 2013); (De Luca et al., 2022).
properties
IUPAC Name |
1,3-diphenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZBXOADPVUPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061481 | |
Record name | 1-Propanone, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3-Diphenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrochalcone | |
CAS RN |
1083-30-3 | |
Record name | Dihydrochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydrochalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrochalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12245 | |
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Record name | 1-Propanone, 1,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diphenyl-1-propanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIHYDROCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W525SX7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 1,3-Diphenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 - 73 °C | |
Record name | 1,3-Diphenyl-1-propanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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